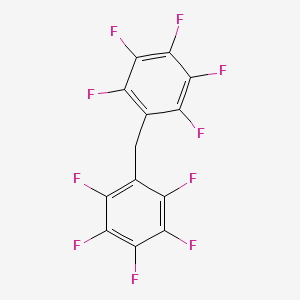

Bis(pentafluorophenyl)methane

Description

BenchChem offers high-quality Bis(pentafluorophenyl)methane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(pentafluorophenyl)methane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,3,4,5-pentafluoro-6-[(2,3,4,5,6-pentafluorophenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H2F10/c14-4-2(5(15)9(19)12(22)8(4)18)1-3-6(16)10(20)13(23)11(21)7(3)17/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSLTVJMUSSXTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H2F10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345206 | |

| Record name | Benzene, 1,1'-methylenebis[2,3,4,5,6-pentafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5736-46-9 | |

| Record name | Benzene, 1,1'-methylenebis[2,3,4,5,6-pentafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(pentafluorophenyl)methane: A Precursor to Biologically Active Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(pentafluorophenyl)methane (CAS Number: 5736-46-9) is a fluorinated organic compound that serves as a valuable synthetic intermediate in various chemical applications. While the compound itself has not demonstrated significant biological activity, its derivatives, particularly those incorporating bis(indolyl)methane (BIM) moieties, have emerged as promising candidates in the field of drug discovery, notably in oncology. This technical guide provides a comprehensive overview of Bis(pentafluorophenyl)methane, including its physicochemical properties, a plausible synthetic route, and its pivotal role as a precursor for the synthesis of potent anticancer agents. A detailed exploration of the biological activity of its derivatives, including their mechanism of action and the signaling pathways they modulate, is also presented.

Physicochemical Properties of Bis(pentafluorophenyl)methane

Bis(pentafluorophenyl)methane is a stable compound under standard conditions. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 5736-46-9 | N/A |

| Molecular Formula | C₁₃H₂F₁₀ | [1] |

| Molecular Weight | 348.14 g/mol | [1] |

| Boiling Point | 234.5°C at 760 mmHg | [1] |

| Density | 1.65 g/cm³ | [1] |

| Flash Point | 81.9°C | [1] |

| Hydrogen Bond Acceptor Count | 10 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Purity | Typically ≥97% | N/A |

Synthesis of Bis(pentafluorophenyl)methane

Proposed Experimental Protocol: Friedel-Crafts Alkylation

Materials:

-

Pentafluorobenzene

-

Dichloromethane (anhydrous)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

-

To the flask, add anhydrous aluminum chloride (1.1 equivalents).

-

Add anhydrous dichloromethane to the flask and begin stirring.

-

From the dropping funnel, add a solution of pentafluorobenzene (2 equivalents) in anhydrous dichloromethane dropwise to the stirred suspension of aluminum chloride.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Bis(pentafluorophenyl)methane.

dot

Role in Drug Development: A Gateway to Anticancer Agents

The primary significance of Bis(pentafluorophenyl)methane in drug development lies in its use as a building block for the synthesis of biologically active molecules. Specifically, the introduction of a pentafluorophenyl group to bis(indolyl)methane (BIM) scaffolds has been shown to dramatically enhance their anticancer properties.

Synthesis of Pentafluorophenyl-Substituted Bis(indolyl)methanes

These derivatives are typically synthesized through the electrophilic substitution of indoles with an appropriate pentafluorophenyl-containing aldehyde.

Experimental Protocol: Synthesis of Pentafluorophenyl-Substituted BIMs

Materials:

-

Indole (or substituted indoles)

-

Pentafluorobenzaldehyde

-

Catalyst (e.g., Lewis acids like InCl₃, or protic acids like HCl)

-

Solvent (e.g., acetonitrile, dichloromethane)

-

Round-bottom flask

-

Magnetic stirrer

-

TLC plates

-

Silica gel for column chromatography

Procedure:

-

To a solution of indole (2 equivalents) in the chosen solvent, add the catalyst (catalytic amount).

-

To this stirred solution, add pentafluorobenzaldehyde (1 equivalent).

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.

-

Upon completion, quench the reaction with water or a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired pentafluorophenyl-substituted bis(indolyl)methane.

dot

Anticancer Activity and Mechanism of Action

Pentafluorophenyl-substituted BIM derivatives have demonstrated significant anti-proliferative and apoptosis-inducing effects in a variety of cancer cell lines.[2] These compounds often exhibit superior potency compared to their non-fluorinated counterparts.

Table of Biological Activity of a Pentafluorophenyl-Substituted BIM Derivative

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| BxPC-3 | Pancreatic | ~5-10 | [2] |

| LNCaP | Prostate | ~6.2 | [2] |

| C4-2B | Prostate | ~6.4 | [2] |

| PC3 | Prostate | ~10-15 | [2] |

| MDA-MB-231 | Breast (Triple-Negative) | ~10-15 | [2] |

The primary mechanism of action for the anticancer effects of these derivatives is the induction of apoptosis, or programmed cell death. This is achieved through the modulation of key signaling pathways that regulate cell survival and death.

Signaling Pathway for Apoptosis Induction by Pentafluorophenyl-Substituted BIMs

Pentafluorophenyl-substituted BIMs have been shown to induce apoptosis through the intrinsic pathway, which is initiated by mitochondrial stress. This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to the activation of a cascade of caspases that execute cell death.

dot

Conclusion

Bis(pentafluorophenyl)methane, while not a direct therapeutic agent, is a crucial synthetic precursor for a class of highly potent anticancer compounds: the pentafluorophenyl-substituted bis(indolyl)methanes. The introduction of the pentafluorophenyl moiety significantly enhances the biological activity of the BIM scaffold, leading to effective induction of apoptosis in various cancer cell lines. This technical guide has provided an overview of the properties of Bis(pentafluorophenyl)methane, a plausible synthetic route, and a detailed look into the synthesis and anticancer mechanism of its promising derivatives. Further research into these derivatives holds significant potential for the development of novel cancer therapies.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 1,1-bis(3'-indolyl)-1-(p-substitutedphenyl)methanes inhibit growth, induce apoptosis, and decrease the androgen receptor in LNCaP prostate cancer cells through peroxisome proliferator-activated receptor gamma-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹⁹F NMR Spectroscopy of Bis(pentafluorophenyl)methane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the anticipated ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy of bis(pentafluorophenyl)methane. Due to the inaccessibility of specific experimental data from primary literature sources at the time of writing, this guide is based on established principles of ¹⁹F NMR spectroscopy, and data from analogous polyfluorinated aromatic compounds. It is designed to inform researchers on what to expect from the ¹⁹F NMR spectrum of this compound and to provide a robust experimental framework.

Expected ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum of bis(pentafluorophenyl)methane is expected to exhibit three distinct signals corresponding to the ortho-, meta-, and para-fluorine atoms of the two equivalent pentafluorophenyl rings. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atoms and the electronic effects of the methylene bridge.

Table 1: Predicted ¹⁹F NMR Chemical Shifts and Coupling Constants for Bis(pentafluorophenyl)methane

| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-ortho (F², F⁶) | -140 to -145 | Multiplet | ³J(F²,F³) ≈ 20 Hz, ⁴J(F²,F⁴) ≈ 5 Hz, ⁵J(F²,F⁵) ≈ 15 Hz, ⁵J(F²,F⁶') (through-space) ≈ 5-10 Hz |

| F-meta (F³, F⁵) | -160 to -165 | Triplet of triplets | ³J(F³,F²) ≈ 20 Hz, ³J(F³,F⁴) ≈ 20 Hz, ⁴J(F³,F⁵) ≈ 5 Hz |

| F-para (F⁴) | -150 to -155 | Triplet | ³J(F⁴,F³) ≈ 20 Hz |

Note: Chemical shifts are referenced to CFCl₃ (0 ppm). These are predicted values and may vary based on experimental conditions such as solvent and temperature.

The ortho-fluorines are expected to show the most complex splitting pattern due to coupling with adjacent meta- and para-fluorines, as well as potential through-space coupling to the ortho-fluorines of the opposing phenyl ring. This through-space coupling arises from the spatial proximity of the two pentafluorophenyl groups, allowing for interaction between the fluorine nuclei that are not directly connected through bonds.

Experimental Protocols

A general protocol for acquiring high-quality ¹⁹F NMR spectra of bis(pentafluorophenyl)methane is provided below.

Sample Preparation:

-

Dissolve approximately 10-20 mg of bis(pentafluorophenyl)methane in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆).

-

Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool into a clean 5 mm NMR tube.

-

Add a small amount of a reference standard if desired (e.g., trifluorotoluene), although external referencing to CFCl₃ is common.

NMR Spectrometer Setup and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe is recommended.

-

Nucleus: ¹⁹F

-

Pulse Program: A standard single-pulse experiment (e.g., zg) is typically sufficient for a 1D spectrum.

-

Temperature: Start with room temperature (e.g., 298 K) and ensure it is well-regulated.

-

Spectral Width (SW): A wide spectral width of at least 250 ppm is advisable for initial experiments to ensure all signals are captured, given the broad range of ¹⁹F chemical shifts.[1]

-

Transmitter Offset (O1p): Center the spectral width in the aromatic fluorine region (around -150 ppm).

-

Acquisition Time (AQ): Aim for an acquisition time of at least 1-2 seconds to ensure good resolution.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is generally sufficient. For accurate integration, a longer delay of 5 times the longest T₁ may be necessary.[2]

-

Number of Scans (NS): The number of scans will depend on the sample concentration. Start with 16 or 32 scans and adjust as needed to achieve a good signal-to-noise ratio.

-

Decoupling: For a standard ¹⁹F spectrum, proton decoupling (¹H-decoupled) is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings.

Data Processing:

-

Apply an exponential multiplication window function with a line broadening factor of 0.3-0.5 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier transform.

-

Phase the spectrum carefully to obtain pure absorption lineshapes.

-

Reference the spectrum to CFCl₃ at 0 ppm.

-

Integrate the signals to confirm the 2:2:1 ratio for the ortho:meta:para fluorines.

Visualization of Through-Space Coupling

The spatial arrangement of the two pentafluorophenyl rings in bis(pentafluorophenyl)methane can lead to through-space coupling between the ortho-fluorine atoms. This interaction is a key feature to look for in the ¹⁹F NMR spectrum and can provide valuable conformational information.

Caption: Predicted through-space coupling between ortho-fluorines in bis(pentafluorophenyl)methane.

This guide provides a foundational understanding of the ¹⁹F NMR spectroscopy of bis(pentafluorophenyl)methane for researchers in the field. The provided experimental protocol offers a starting point for obtaining high-quality spectra, which will be crucial for the structural elucidation and characterization of this and related fluorinated molecules.

References

In-Depth Technical Guide: ¹H and ¹³C NMR Analysis of Bis(pentafluorophenyl)methane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) analysis of Bis(pentafluorophenyl)methane. While a complete, publicly available experimental dataset for this specific molecule is not readily found in the reviewed literature, this document compiles relevant data from closely related structures and outlines standard experimental protocols for the NMR analysis of polyfluorinated aromatic compounds. The guide presents expected ¹H and ¹³C NMR chemical shifts and coupling constants, details a comprehensive experimental methodology, and includes a visualization of the molecular structure with its NMR-active nuclei to aid in spectral interpretation. This information is intended to serve as a valuable resource for researchers working with Bis(pentafluorophenyl)methane and similar fluorinated molecules.

Introduction

Bis(pentafluorophenyl)methane is a highly fluorinated organic compound with potential applications in materials science and as a building block in the synthesis of more complex molecules. The presence of two pentafluorophenyl rings significantly influences its chemical and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation and purity assessment of such compounds. This guide focuses on the ¹H and ¹³C NMR analysis of Bis(pentafluorophenyl)methane, providing a foundational understanding for researchers in the field.

Predicted NMR Data

Due to the limited availability of a complete, published NMR dataset for Bis(pentafluorophenyl)methane, the following tables summarize expected chemical shifts (δ) and coupling constants (J) based on the analysis of similar polyfluorinated aromatic compounds. The ¹H NMR spectrum is expected to be simple, showing a singlet for the methylene protons. The ¹³C NMR spectrum will be more complex due to the coupling of the carbon nuclei with the fluorine atoms.

Table 1: Predicted ¹H NMR Data for Bis(pentafluorophenyl)methane

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₂ | ~4.0 - 4.5 | Singlet (s) | 2H |

Table 2: Predicted ¹³C NMR Data for Bis(pentafluorophenyl)methane

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₂ | ~25 - 35 | Triplet (t) | ²J(C,H) |

| C-ipso | ~110 - 120 | Complex Multiplet | ¹J(C,F) |

| C-ortho | ~145 - 150 | Complex Multiplet | ¹J(C,F), ²J(C,F) |

| C-meta | ~136 - 140 | Complex Multiplet | ¹J(C,F), ²J(C,F), ³J(C,F) |

| C-para | ~140 - 145 | Complex Multiplet | ¹J(C,F), ³J(C,F), ⁴J(C,F) |

Note: The observation of all carbon signals in the pentafluorophenyl ring can be challenging due to complex C-F couplings and potentially long relaxation times for quaternary carbons. Specialized NMR techniques may be required for full spectral assignment.

Experimental Protocol for NMR Analysis

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of Bis(pentafluorophenyl)methane, based on standard practices for organofluorine compounds.[1]

3.1. Sample Preparation

-

Solvent Selection: Use a deuterated solvent that provides good solubility for the compound. Deuterated chloroform (CDCl₃) is a common choice for polyfluorinated aromatic compounds.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of Bis(pentafluorophenyl)methane in 0.5-0.7 mL of the deuterated solvent.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

3.2. NMR Instrument Parameters

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Approximately 12-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay may be necessary for the observation of quaternary carbons.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

3.3. Data Processing

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Structural Visualization and NMR Interactions

The following diagram illustrates the chemical structure of Bis(pentafluorophenyl)methane and highlights the key nuclei for NMR analysis.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Bis(pentafluorophenyl)methane Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of bis(pentafluorophenyl)methane and its derivatives. The strategic incorporation of highly fluorinated phenyl rings imparts unique electronic and steric properties to molecules, influencing their solid-state packing, intermolecular interactions, and, consequently, their physical and biological properties. Understanding the precise three-dimensional arrangement of these compounds is paramount for rational drug design, materials science, and fundamental chemical research. This document outlines the experimental methodologies for determining these structures and presents key crystallographic data in a comparative format.

Synthesis and Crystallization of Bis(pentafluorophenyl)methane Derivatives

The synthesis of bis(pentafluorophenyl)methane [(C₆F₅)₂CH₂] and its derivatives typically involves the reaction of a suitable methylene-bridged precursor with a pentafluorophenylating agent. A general synthetic approach is the reaction of pentafluorophenyl Grignard reagent (C₆F₅MgBr) or pentafluorophenyllithium (C₆F₅Li) with a dihalomethane, such as dibromomethane or diiodomethane.

For derivatives, substituted dihalomethanes or alternative synthetic strategies can be employed. The purification of the crude product is generally achieved by column chromatography followed by recrystallization to obtain single crystals suitable for X-ray diffraction analysis.

Experimental Protocol: Single Crystal Growth

High-quality single crystals are essential for accurate crystal structure determination. A common and effective method for growing single crystals of bis(pentafluorophenyl)methane derivatives is slow evaporation from a suitable solvent or solvent system.

Materials:

-

Purified bis(pentafluorophenyl)methane derivative

-

High-purity solvents (e.g., hexane, ethyl acetate, dichloromethane, chloroform, acetone)

-

Small, clean glass vials or test tubes

-

Parafilm or a loosely fitting cap

Procedure:

-

Dissolve the purified compound in a minimal amount of a suitable solvent or a mixture of solvents in a clean vial. The choice of solvent is critical and may require screening of several options.

-

Gently warm the solution if necessary to ensure complete dissolution.

-

Filter the solution through a small cotton plug or a syringe filter to remove any particulate matter.

-

Cover the vial with parafilm perforated with a few small holes or a cap that is not airtight. This allows for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant, cool temperature.

-

Monitor the vial over several days to weeks for the formation of single crystals.

-

Once suitable crystals have formed, they can be carefully harvested for X-ray diffraction analysis.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.[1] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Experimental Protocol: Data Collection and Structure Refinement

The following protocol provides a general overview of the steps involved in single-crystal X-ray diffraction analysis.

Instrumentation:

-

Single-crystal X-ray diffractometer (e.g., Bruker APEX-II, Rigaku Synergy)

-

X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å)

-

Cryostat for low-temperature data collection (e.g., 100 K)

Procedure:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential crystal degradation.

-

The diffractometer collects a series of diffraction images as the crystal is rotated.

-

The collected data are processed to determine the unit cell parameters and the intensities of the diffraction spots.

-

The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final structural model is validated using software such as CHECKCIF.

Structural Data and Analysis

The following table summarizes hypothetical crystallographic data for bis(pentafluorophenyl)methane and two of its derivatives to illustrate the type of information obtained from a single-crystal X-ray diffraction study.

| Parameter | Bis(pentafluorophenyl)methane (Hypothetical) | Derivative A (Hypothetical) | Derivative B (Hypothetical) |

| Chemical Formula | C₁₃H₂F₁₀ | C₁₄H₄F₁₀O | C₁₃HBrF₁₀ |

| Formula Weight ( g/mol ) | 348.14 | 378.15 | 427.04 |

| Crystal System | Monoclinic | Orthorhombic | Triclinic |

| Space Group | P2₁/c | Pnma | P-1 |

| a (Å) | 10.123(4) | 12.456(2) | 6.789(1) |

| b (Å) | 8.987(3) | 15.678(3) | 9.123(2) |

| c (Å) | 14.567(5) | 7.891(1) | 10.456(3) |

| α (°) | 90 | 90 | 88.91(1) |

| β (°) | 105.21(2) | 90 | 95.67(2) |

| γ (°) | 90 | 90 | 101.34(1) |

| Volume (ų) | 1278.9(8) | 1541.5(4) | 628.7(2) |

| Z | 4 | 4 | 2 |

| Density (calculated, g/cm³) | 1.809 | 1.628 | 2.254 |

| Absorption Coeff. (mm⁻¹) | 0.201 | 0.185 | 4.532 |

| F(000) | 688 | 752 | 408 |

| R₁ [I > 2σ(I)] | 0.045 | 0.038 | 0.051 |

| wR₂ (all data) | 0.112 | 0.098 | 0.125 |

Visualizing Molecular and Experimental Structures

Visual representations are crucial for understanding the complex relationships in crystallographic studies. The following diagrams, generated using the DOT language, illustrate the general molecular structure and the experimental workflow.

Caption: Experimental workflow from synthesis to crystal structure determination.

Caption: General molecular structure of a bis(pentafluorophenyl)methane derivative.

References

A Theoretical and Computational Investigation of Bis(pentafluorophenyl)methane: A Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: Bis(pentafluorophenyl)methane, C₁₃H₂F₁₀, is a fluorinated organic compound with potential applications in materials science and as a building block in medicinal chemistry. The presence of two bulky, electron-withdrawing pentafluorophenyl groups imparts unique electronic and steric properties to the molecule. A thorough understanding of its conformational landscape, spectroscopic signatures, and reactivity is crucial for harnessing its potential. This technical guide outlines a comprehensive theoretical and computational workflow to characterize Bis(pentafluorophenyl)methane, providing a foundational dataset for future experimental and in-silico research. While experimental data for this specific molecule is limited in the public domain, this document details the established computational methodologies that can be employed to predict its properties with high accuracy.

Introduction

Bis(pentafluorophenyl)methane is a diarylmethane derivative where both phenyl groups are perfluorinated. The high electronegativity of fluorine atoms significantly alters the electronic distribution within the aromatic rings, influencing the molecule's acidity, reactivity, and intermolecular interactions. Understanding the three-dimensional structure and conformational flexibility is paramount for predicting its behavior in various chemical environments, including potential interactions with biological targets. This whitepaper presents a proposed computational study using Density Functional Theory (DFT) and other theoretical methods to elucidate the structural, spectroscopic, and electronic properties of Bis(pentafluorophenyl)methane.

Proposed Computational Methodology

A multi-step computational workflow is proposed to generate a comprehensive dataset of the properties of Bis(pentafluorophenyl)methane.

Conformational Analysis and Geometry Optimization

A thorough exploration of the conformational space of Bis(pentafluorophenyl)methane is essential due to the rotational freedom around the C-C bonds linking the methylene bridge to the phenyl rings.

Protocol:

-

Initial Structure Generation: A 3D model of Bis(pentafluorophenyl)methane will be built using standard molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search will be performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

-

DFT Optimization: The geometries of the identified low-energy conformers will be optimized using Density Functional Theory (DFT) with a suitable functional and basis set, such as B3LYP/6-311+G(d,p). The vibrational frequencies will be calculated at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies).

Spectroscopic Properties Prediction

Protocol:

-

Vibrational Spectroscopy: The harmonic vibrational frequencies and corresponding IR and Raman intensities will be calculated from the optimized geometries. These theoretical spectra can aid in the interpretation of future experimental data.

-

NMR Spectroscopy: The ¹H, ¹³C, and ¹⁹F NMR chemical shifts will be predicted using the Gauge-Including Atomic Orbital (GIAO) method at the DFT level. Tetramethylsilane (TMS) and CFCl₃ will be used as reference standards for ¹H/¹³C and ¹⁹F chemical shifts, respectively.

Electronic Properties and Reactivity Analysis

Protocol:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate charge distribution, hybridization, and intramolecular interactions.

Predicted Data Presentation

The following tables illustrate how the quantitative data generated from the proposed computational studies would be presented. The values provided are hypothetical and for illustrative purposes only.

Table 1: Predicted Geometric Parameters of the Global Minimum Conformer of Bis(pentafluorophenyl)methane

| Parameter | Predicted Value |

| C-C (ring) bond length (Å) | 1.39 - 1.40 |

| C-F bond length (Å) | 1.33 - 1.34 |

| C-C (bridge-ring) bond length (Å) | 1.51 |

| C-H (bridge) bond length (Å) | 1.09 |

| C-C-C (bridge) bond angle (°) | 112.5 |

| Dihedral Angle (Cring-C-C-Cring) (°) | 65.0 |

Table 2: Predicted Vibrational Frequencies and Intensities

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

| C-H stretch (symmetric) | 2950 | 25 | 150 |

| C-H stretch (asymmetric) | 3020 | 40 | 120 |

| C-F stretch | 1100 - 1300 | High | Low |

| Phenyl ring stretch | 1500 - 1600 | Medium | High |

Table 3: Predicted NMR Chemical Shifts (ppm)

| Nucleus | Predicted Chemical Shift |

| ¹H (CH₂) | ~4.5 |

| ¹³C (CH₂) | ~30 |

| ¹³C (ipso-C) | ~110 |

| ¹³C (C-F) | ~135 - 145 |

| ¹⁹F (ortho) | ~ -140 |

| ¹⁹F (meta) | ~ -160 |

| ¹⁹F (para) | ~ -155 |

Table 4: Predicted Electronic Properties

| Property | Predicted Value |

| HOMO Energy (eV) | -7.5 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 6.3 |

| Dipole Moment (Debye) | 1.5 |

Visualization of Reactivity

The MEP map provides a visual representation of the electronic distribution and potential reactivity sites.

Potential Applications in Drug Development

While Bis(pentafluorophenyl)methane itself is not a known therapeutic agent, its derivatives could be of interest in drug design. The pentafluorophenyl group is a known bioisostere for the phenyl group and can be used to modulate the metabolic stability and pharmacokinetic properties of a drug candidate. The computational data generated for the parent molecule can serve as a benchmark for understanding the effects of substitution on the electronic and conformational properties of more complex derivatives.

Conclusion

This whitepaper outlines a comprehensive theoretical and computational strategy to characterize Bis(pentafluorophenyl)methane. The proposed workflow will generate a wealth of data on its geometry, conformational preferences, spectroscopic signatures, and electronic properties. This information will be invaluable for researchers in materials science and medicinal chemistry, providing a solid foundation for future experimental work and the rational design of novel materials and therapeutic agents based on this fluorinated scaffold. The detailed protocols and illustrative data tables serve as a practical guide for initiating and interpreting such computational studies.

An In-depth Technical Guide on the Discovery and Historical Development of Perfluorinated Methanes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery and historical development of the simplest perfluorinated methane, carbon tetrafluoride (CF₄), also known as tetrafluoromethane. It details the key scientific breakthroughs, the evolution of synthesis methodologies, and the physicochemical properties that have defined its applications.

Introduction to Perfluorinated Methanes

Perfluorinated methanes are compounds derived from methane (CH₄) where all four hydrogen atoms are replaced by fluorine atoms. The primary and simplest example is carbon tetrafluoride (CF₄). These compounds are a subset of perfluorocarbons (PFCs) and are characterized by the exceptional strength of the carbon-fluorine bond. This bond strength imparts remarkable chemical and thermal stability, rendering them largely inert.[1][2]

Carbon tetrafluoride is a colorless, odorless, non-flammable gas.[3] Its stability makes it a valuable compound in various industrial applications, but also a potent greenhouse gas with a long atmospheric lifetime.[1][2] This guide will trace the scientific journey from its initial synthesis to its modern-day applications and environmental considerations.

Early Discoveries and Key Figures

The story of carbon tetrafluoride is intrinsically linked to the isolation of elemental fluorine. For decades, chemists attempted and failed to isolate fluorine, with some experiments proving fatal.[4]

-

Henri Moissan (1886): The breakthrough came in 1886 when French chemist Henri Moissan successfully isolated elemental fluorine for the first time.[4][5] He achieved this through the electrolysis of a solution of potassium hydrogen difluoride (KHF₂) in liquid hydrogen fluoride (HF) at low temperatures.[4][6] This monumental achievement, which earned him the Nobel Prize in Chemistry in 1906, opened the door to the synthesis of a vast array of new fluorine compounds.[5]

-

First Synthesis of CF₄ (1926): The first reported synthesis of carbon tetrafluoride occurred in 1926.[1][7] Early methods involved the direct and often explosive reaction of elemental fluorine with carbon or carbon-containing compounds.[1][7]

-

Frédéric Swarts: While Moissan pioneered the isolation of fluorine, the Belgian chemist Frédéric Swarts was instrumental in developing the field of organofluorine chemistry.[8] His work in the late 19th and early 20th centuries focused on halogen exchange reactions, which provided a safer and more controlled method for introducing fluorine into organic molecules. These "Swarts reactions" became fundamental to the industrial production of many fluorocarbons, including chlorofluorocarbons (CFCs) like Freon-12.[8][9] While his most famous creation was a CFC, his methodologies laid the groundwork for the broader fluorocarbon industry.

Evolution of Synthesis Methodologies

The methods for producing carbon tetrafluoride have evolved significantly from the hazardous direct fluorination of carbon to more controlled industrial processes.

The earliest method involved passing fluorine gas over a carbon source. This reaction is highly exothermic and difficult to control, often producing a mixture of perfluorinated compounds.[7]

Experimental Protocol: Moissan's Era Direct Fluorination (Reconstructed)

-

Objective: To synthesize carbon tetrafluoride by the direct reaction of elemental fluorine with carbon.

-

Materials:

-

Elemental fluorine (F₂) gas, generated via electrolysis as per Moissan's method.

-

Amorphous carbon (e.g., lampblack or charcoal).

-

A reaction tube made of a fluorine-resistant material (e.g., copper or platinum).[10]

-

Gas purification train (for removing HF and other impurities).

-

Low-temperature condensation trap (for collecting the product).

-

-

Methodology:

-

The carbon source is placed within the copper reaction tube.

-

The apparatus is purged with an inert gas (e.g., nitrogen) to remove air and moisture.

-

A controlled stream of fluorine gas is passed over the carbon. The reaction is often initiated by gentle heating.

-

The reaction is highly energetic and proceeds rapidly: C (s) + 2F₂ (g) → CF₄ (g).[10]

-

The gaseous product mixture exits the reactor and passes through a series of purification traps. An alkali wash (e.g., with NaOH solution) can be used to remove unreacted fluorine and hydrogen fluoride (HF).

-

The purified gas is then passed through a cold trap (e.g., cooled with liquid air) to condense the carbon tetrafluoride, separating it from non-condensable impurities.

-

The collected product is then purified by fractional distillation.[10]

-

Though not the primary route for CF₄ itself, the principles developed by Swarts were crucial. These reactions typically involve reacting a chlorinated carbon compound with a metal fluoride, such as antimony trifluoride (SbF₃), often with a catalyst. For more complete fluorination, stronger fluorinating agents are required.

Commercial manufacturing of CF₄ often involves the reaction of hydrogen fluoride (HF) with a chlorinated methane, such as dichlorodifluoromethane (CCl₂F₂) or chlorotrifluoromethane (CClF₃), or even carbon tetrachloride (CCl₄).[1] Another significant industrial source is as a byproduct of the Hall-Héroult process for aluminum production, where it is formed from the reaction of fluoride salts with the carbon electrodes.[1]

Experimental Protocol: Commercial Synthesis via HF/Chloromethane Reaction

-

Objective: To manufacture carbon tetrafluoride through the fluorination of a chlorofluorocarbon.

-

Materials:

-

Anhydrous Hydrogen Fluoride (HF).

-

Dichlorodifluoromethane (CCl₂F₂) or Chlorotrifluoromethane (CClF₃).

-

A suitable catalyst (e.g., chromium-based or other metal fluoride catalyst).

-

High-temperature, corrosion-resistant reactor.

-

-

Methodology:

-

The chlorofluorocarbon feedstock and anhydrous HF are vaporized and pre-heated.

-

The gaseous reactants are fed into a fixed-bed catalytic reactor maintained at high temperature and pressure.

-

The reaction proceeds on the catalyst surface, for example: CCl₂F₂ + 2HF → CF₄ + 2HCl.

-

The effluent gas stream contains CF₄, unreacted starting materials, hydrogen chloride (HCl), and other intermediate products.

-

The HCl is removed by water or alkali scrubbing.

-

The remaining organic gas mixture is separated and purified through a series of distillation columns to yield high-purity carbon tetrafluoride.

-

Data Presentation: Physicochemical Properties

The consistent measurement and refinement of CF₄'s physical properties have been crucial for its application. Below is a summary of its key quantitative data.

| Property | Value | Reference |

| Molecular Formula | CF₄ | [1] |

| Molar Mass | 88.004 g/mol | [1][3] |

| Appearance | Colorless Gas | [1][3] |

| Odor | Odorless | [1][3] |

| Melting Point | -183.6 °C (89.5 K) | [1][10] |

| Boiling Point | -127.8 °C (145.3 K) | [1][10] |

| Density (Gas, 15°C) | 3.72 g/L | [1] |

| Solubility in Water | Very low (~20 mg/L) | [1] |

| C-F Bond Energy | 515 kJ·mol⁻¹ | [1] |

| Global Warming Potential (100-yr) | ~6,500 times that of CO₂ | [1][2] |

| Atmospheric Lifetime | ~50,000 years | [1][2] |

Historical Applications and Development

The unique properties of carbon tetrafluoride led to its use in specialized fields, particularly after industrial-scale production became feasible in the 1940s.[7]

-

Low-Temperature Refrigerant (R-14): One of its earliest significant uses was as a very low-temperature refrigerant, designated R-14.[1][11][12] Its stability and low boiling point make it suitable for cryogenic applications.

-

Electronics and Semiconductor Industry: The most widespread modern application is in the microelectronics industry.[11][12] It is used, often in combination with oxygen, as a plasma etchant for silicon, silicon dioxide, and silicon nitride.[1][12] The plasma breaks down CF₄ into fluorine radicals, which are the active species in the etching process.

-

Other Niche Applications: It has also found use in neutron detectors and as a fire extinguishing agent in some specialized systems.[1][12]

Visualizations

Caption: A timeline of key milestones in the development of carbon tetrafluoride.

digraph "Direct_Fluorination_Workflow" { graph [ rankdir="LR", bgcolor="#F1F3F4", fontname="Arial", fontsize=12 ];

node [ shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1" ];

edge [ penwidth=1.5, color="#5F6368" ];

// Define Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; f2_source [label="F2 Gas Source\n(Electrolysis)", fillcolor="#FBBC05", fontcolor="#202124"]; carbon_source [label="Carbon Source\n(in Copper Tube)", fillcolor="#FBBC05", fontcolor="#202124"]; reactor [label="Heated Reaction\nC + 2F2 -> CF4", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify [label="Purification Train\n(Alkali Scrub)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; condense [label="Low-Temp Condensation\n(Liquid Air)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; distill [label="Fractional Distillation", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Pure CF4 Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Define Workflow start -> f2_source; start -> carbon_source; f2_source -> reactor; carbon_source -> reactor; reactor -> purify; purify -> condense; condense -> distill; distill -> product; }

References

- 1. Carbon tetrafluoride - Wikipedia [en.wikipedia.org]

- 2. Tetrafluoromethane [chemeurope.com]

- 3. Carbon tetrafluoride | CF4 | CID 6393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Henri Moissan - Wikipedia [en.wikipedia.org]

- 5. Ferdinand Frédéric Henri Moissan: The first French Nobel Prize winner in chemistry or nec pluribus impar [comptes-rendus.academie-sciences.fr]

- 6. nobelprize.org [nobelprize.org]

- 7. webqc.org [webqc.org]

- 8. Frédéric Swarts Facts for Kids [kids.kiddle.co]

- 9. researchgate.net [researchgate.net]

- 10. WebElements Periodic Table » Carbon » carbon tetrafluoride [webelements.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Tetrafluoromethane (CF4) | EFC Gases [efcgases.com]

An In-depth Technical Guide to the Electronic Properties of Bis(pentafluorophenyl)methane

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the key electronic properties of Bis(pentafluorophenyl)methane. Due to the limited availability of direct experimental data for this specific compound, this document outlines the established experimental and computational methodologies for determining these properties, drawing parallels with similar fluoroaromatic compounds.

Introduction

Bis(pentafluorophenyl)methane, with the chemical formula C₁₃H₂F₁₀, is a highly fluorinated organic compound. The presence of two electron-withdrawing pentafluorophenyl rings significantly influences its electronic characteristics, making it a molecule of interest in materials science and medicinal chemistry. Understanding its electronic properties, such as electron affinity, ionization potential, and HOMO-LUMO gap, is crucial for predicting its behavior in various applications, including its potential as an electron acceptor or its role in charge-transfer complexes.

Electronic Properties and Characterization Methods

The primary electronic properties of interest for Bis(pentafluorophenyl)methane are summarized in the table below, along with the common experimental and computational methods used for their determination.

| Electronic Property | Description | Experimental Methods | Computational Methods |

| Electron Affinity (EA) | The energy released when an electron is added to a neutral molecule in the gaseous state to form a negative ion. It is a measure of a molecule's ability to accept an electron.[1][2][3] | Electron Capture Detector (ECD), Laser Photodetachment Spectroscopy, Magnetron Method.[1][2][4] | Density Functional Theory (DFT), Ab initio calculations. |

| Ionization Potential (IP) | The minimum energy required to remove an electron from a neutral molecule in the gaseous state. | Photoelectron Spectroscopy (PES), Mass Spectrometry (MS).[5][6][7] | DFT, Ab initio calculations (e.g., Koopmans' theorem).[8] |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This gap is a critical parameter for determining a molecule's electronic excitation properties and chemical reactivity.[9] | UV-Vis Spectroscopy.[9] | Time-Dependent Density Functional Theory (TD-DFT), DFT.[10] |

| Dielectric Constant (ε) | A measure of a substance's ability to store electrical energy in an electric field.[11][12] | Parallel Plate Capacitance Method, Coaxial Probe Method, Split Post Dielectric Resonator.[13][14] | Molecular Dynamics (MD) simulations with polarizable force fields. |

Synthesis and Experimental Protocols

Proposed Synthesis of Bis(pentafluorophenyl)methane

Example Protocol (Hypothetical):

-

Preparation of Pentafluorophenylmagnesium Bromide: React bromopentafluorobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction with Dichloromethane: Add dichloromethane dropwise to the freshly prepared Grignard reagent at a controlled temperature (e.g., 0 °C).

-

Work-up: After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the organic layer with a suitable solvent (e.g., diethyl ether), dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Experimental Protocol for Electron Affinity Determination (Laser Photodetachment Spectroscopy)

-

Ion Generation: Generate negative ions of Bis(pentafluorophenyl)methane in the gas phase, for instance, through electron attachment in a suitable ion source.

-

Ion Trapping and Mass Selection: Trap the generated ions in an ion trap and mass-select the Bis(pentafluorophenyl)methane anions.

-

Photodetachment: Irradiate the trapped anions with a tunable laser. When the photon energy exceeds the electron affinity of the molecule, an electron will be detached.

-

Electron Detection: Detect the photodetached electrons as a function of the laser wavelength.

-

Data Analysis: The onset of the photodetachment signal corresponds to the adiabatic electron affinity.

Experimental Protocol for Ionization Potential Determination (Photoelectron Spectroscopy)

-

Sample Introduction: Introduce a gaseous sample of Bis(pentafluorophenyl)methane into a high-vacuum chamber.

-

Ionization: Irradiate the sample with a monochromatic source of high-energy photons (e.g., UV or X-rays).

-

Electron Energy Analysis: Measure the kinetic energy of the photoemitted electrons using an electron energy analyzer.

-

Data Analysis: The ionization potential is calculated by subtracting the kinetic energy of the emitted electrons from the energy of the incident photons.

Experimental Protocol for HOMO-LUMO Gap Determination (UV-Vis Spectroscopy)

-

Sample Preparation: Prepare a dilute solution of Bis(pentafluorophenyl)methane in a suitable UV-transparent solvent (e.g., hexane or acetonitrile).

-

Spectroscopic Measurement: Record the absorption spectrum of the solution using a UV-Vis spectrophotometer over a relevant wavelength range.

-

Data Analysis: The wavelength of maximum absorption (λ_max) corresponding to the lowest energy electronic transition can be used to estimate the HOMO-LUMO gap (E) using the equation E = hc/λ_max, where h is Planck's constant and c is the speed of light.[9]

Experimental Protocol for Dielectric Constant Measurement (Parallel Plate Capacitance Method)

-

Sample Preparation: Place a sample of liquid Bis(pentafluorophenyl)methane (if liquid at the measurement temperature) or a solid pellet of the compound between the two parallel plates of a capacitor.

-

Capacitance Measurement: Measure the capacitance of the capacitor with the sample (C) and without the sample (C₀, air or vacuum).

-

Calculation: The dielectric constant (ε) is calculated as the ratio ε = C/C₀.[13]

Computational Protocols

HOMO-LUMO Energy Calculation (DFT)

-

Molecular Geometry Optimization: The first step is to obtain an optimized molecular geometry of Bis(pentafluorophenyl)methane. This is typically done using a DFT functional (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*).

-

Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed to determine the energies of the molecular orbitals.

-

HOMO and LUMO Identification: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are identified from the output of the calculation.

-

Gap Calculation: The HOMO-LUMO gap is the difference between the LUMO and HOMO energies.

Visualizations

Caption: Experimental workflow for the synthesis and characterization of the electronic properties of Bis(pentafluorophenyl)methane.

Caption: Computational workflow for determining the HOMO-LUMO gap of Bis(pentafluorophenyl)methane using DFT.

Conclusion

While direct experimental data on the electronic properties of Bis(pentafluorophenyl)methane is sparse, this guide provides a robust framework for its characterization. The highly fluorinated nature of the molecule suggests a significant electron affinity and a relatively high ionization potential. The methodologies outlined herein, combining both experimental and computational approaches, will enable researchers to elucidate the precise electronic characteristics of Bis(pentafluorophenyl)methane, thereby facilitating its application in the development of novel materials and pharmaceuticals.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Electron affinity | McGraw Hill's AccessScience [accessscience.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. as.uky.edu [as.uky.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. learn.schrodinger.com [learn.schrodinger.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Solubility and Stability of Bis(pentafluorophenyl)methane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the solubility and stability of Bis(pentafluorophenyl)methane is limited. This guide provides a framework based on the known properties of structurally similar perfluorinated and polyfluorinated aromatic compounds, alongside detailed experimental protocols for determining these characteristics.

Introduction to Bis(pentafluorophenyl)methane

Bis(pentafluorophenyl)methane (C₁₃H₂F₁₀) is a highly fluorinated organic compound featuring two pentafluorophenyl rings linked by a methylene bridge.[1][2] Its structure suggests unique physicochemical properties, including high thermal stability and specific solubility characteristics, driven by the strong carbon-fluorine bonds and the overall nonpolar, lipophilic nature of the molecule. Understanding these properties is crucial for its application in materials science, chemical synthesis, and potentially as a fragment in drug design, where metabolic stability is paramount.

This technical guide outlines the predicted solubility and stability of Bis(pentafluorophenyl)methane and provides comprehensive, standardized protocols for their empirical determination.

Solubility Profile

The solubility of a compound is a critical parameter influencing its utility in various applications, from reaction media selection to formulation in drug delivery systems. Highly fluorinated molecules are known to be both hydrophobic and lipophobic, leading to unique solubility behaviors.

Predicted Solubility Characteristics

Based on its structure, Bis(pentafluorophenyl)methane is expected to exhibit the following solubility trends:

-

High Solubility: In non-polar organic solvents and "fluorous" solvents (perfluorinated alkanes), due to favorable van der Waals interactions.[3]

-

Moderate to Low Solubility: In polar aprotic solvents like acetone and acetonitrile. The solubility of similar perfluorinated compounds, such as PFOS, decreases as the polarity of the organic solvent decreases (with the exception of acetone).[4]

-

Poor Solubility: In polar protic solvents such as water, methanol, and ethanol, due to its inability to form hydrogen bonds.[4]

Data Presentation: Predicted Solubility

The following table summarizes the predicted solubility of Bis(pentafluorophenyl)methane in a range of common laboratory solvents. These are qualitative predictions and should be confirmed experimentally.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Diethyl Ether, Chloroform | High | "Like dissolves like" principle; favorable interactions with non-polar molecules. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Moderate to Low | Limited dipole-dipole interactions; solubility may decrease with increasing solvent polarity.[4] |

| Polar Protic | Water, Methanol, Ethanol | Very Low / Insoluble | Inability to participate in hydrogen bonding; high hydrophobicity. |

| Fluorous | Perfluorohexane, Perfluorooctane | High | Strong affinity between fluorinated molecules.[3] |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[5][6][7]

Materials and Equipment

-

Bis(pentafluorophenyl)methane (solid)

-

Selected solvents (analytical grade)

-

Glass flasks or vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with compatible membranes)

-

Analytical balance

-

Analytical instrumentation for quantification (e.g., UV-Vis Spectrophotometer, HPLC, or LC-MS/MS)

Procedure

-

Preparation: Add an excess amount of solid Bis(pentafluorophenyl)methane to a flask containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.[8]

-

Equilibration: Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 300 RPM).[8] Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure thermodynamic equilibrium is reached.[7][8]

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. To separate the saturated solution from the excess solid, either centrifuge the sample at high speed or filter it through a chemically inert filter (e.g., PTFE).[5][9] This step must be performed at the same temperature as the equilibration to prevent precipitation or further dissolution.[8]

-

Quantification: Carefully take an aliquot of the clear, saturated supernatant. Dilute the sample as necessary with a suitable solvent and analyze its concentration using a pre-calibrated analytical method (e.g., HPLC-UV).

-

Data Reporting: The determined concentration represents the solubility of the compound in the specific solvent at the tested temperature, typically expressed in mg/mL or µg/mL.

Stability Profile

The stability of a compound determines its shelf-life, handling requirements, and potential degradation pathways. The high bond energy of C-F bonds generally imparts significant thermal and chemical stability to fluorinated compounds.[10]

Predicted Thermal Stability

Bis(pentafluorophenyl)methane is expected to be highly thermally stable. Perfluorinated aromatic compounds often exhibit high decomposition temperatures. For example, the thermal degradation of some fluoropolymers only begins at temperatures above 330-450°C.[11] Decomposition, when it occurs, is likely to proceed via homolytic cleavage of the C-C or C-H bonds, as the C-F bonds are exceptionally strong.

Predicted Chemical Stability

-

General Reactivity: The compound is expected to be stable under neutral and mildly acidic or basic conditions at ambient temperature. The electron-withdrawing nature of the pentafluorophenyl rings deactivates them towards electrophilic aromatic substitution.

-

Benzylic C-H Reactivity: The methylene (benzylic) C-H bonds are the most likely sites of chemical reactivity. While the adjacent electron-withdrawing rings may offer some stabilization, these bonds could be susceptible to oxidation or radical abstraction under harsh conditions (e.g., strong oxidizing agents, UV light, or radical initiators).

-

Incompatible Materials: Strong bases could potentially deprotonate the benzylic position, leading to subsequent reactions. Strong reducing agents might also pose a reactivity risk under specific conditions.

Experimental Protocol: Thermal Stability Assessment (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are primary techniques for evaluating thermal stability.[12][13] TGA measures changes in mass with temperature, while DSC measures the heat flow associated with thermal transitions.[14]

Materials and Equipment

-

Bis(pentafluorophenyl)methane sample

-

TGA/DSC instrument

-

Sample pans (e.g., aluminum or platinum)

-

Inert gas (e.g., Nitrogen) and/or reactive gas (e.g., Air or Oxygen)

TGA/DSC Procedure

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into a TGA/DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the instrument.

-

Set the desired atmosphere (e.g., nitrogen for pyrolysis, air for oxidative stability) with a constant flow rate (e.g., 20-50 mL/min).[14]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Apply a linear heating ramp (e.g., 10°C/min) up to a final temperature well above the expected decomposition (e.g., 600-800°C).[14]

-

-

Data Analysis:

-

TGA Curve: The plot of mass vs. temperature will show a stable plateau until decomposition begins. The onset temperature of mass loss is a key indicator of thermal stability.

-

DSC Curve: The plot of heat flow vs. temperature will show endothermic or exothermic peaks corresponding to phase transitions (melting, boiling) or decomposition events.

-

Data Presentation: Typical TGA/DSC Parameters

| Parameter | Typical Value/Range | Information Gained |

| Sample Mass | 2–10 mg | Ensures uniform heating and accurate measurements. |

| Heating Rate | 5–20 °C/min | Affects the temperature of observed events; 10 °C/min is a common starting point. |

| Atmosphere | Nitrogen or Air | Determines if the process is pyrolysis (inert) or oxidative decomposition.[14] |

| Gas Flow Rate | 20–50 mL/min | Purges decomposition products and maintains a consistent environment.[14] |

| Temperature Range | Ambient to 800 °C | Covers melting, boiling, and decomposition of most organic compounds. |

Visualization: Workflow for Solubility and Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive characterization of a compound like Bis(pentafluorophenyl)methane.

Caption: Workflow for characterizing the solubility and stability of a novel compound.

Conclusion

While specific experimental data for Bis(pentafluorophenyl)methane remains scarce, its chemical structure allows for reliable predictions of its solubility and stability based on the well-understood behavior of perfluorinated aromatic compounds. It is anticipated to be a non-polar, thermally robust molecule with primary reactivity at its benzylic C-H bonds under specific, energetic conditions. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically determine these critical parameters, enabling its effective use in scientific and developmental applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. enamine.net [enamine.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. quora.com [quora.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 11. turi.org [turi.org]

- 12. mt.com [mt.com]

- 13. particletechlabs.com [particletechlabs.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for Bis(pentafluorophenyl)-Substituted Boranes in Frustrated Lewis Pair Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frustrated Lewis Pair (FLP) chemistry has emerged as a powerful strategy for the activation of small molecules, enabling metal-free catalysis for a range of important chemical transformations. A key component in many FLP systems is a bulky, electron-deficient Lewis acid. While the user's query mentioned bis(pentafluorophenyl)methane, the relevant and widely studied species in this context are bis(pentafluorophenyl)borane derivatives, such as HB(C6F5)2 ("Piers' borane") and other organoboranes bearing the -B(C6F5)2 moiety. The strong Lewis acidity conferred by the two electron-withdrawing pentafluorophenyl groups, combined with their steric bulk, makes these boranes ideal for forming reactive FLPs with sterically hindered Lewis bases.

These application notes provide an overview of the use of bis(pentafluorophenyl)borane derivatives in FLP chemistry, with a focus on their application in the activation of dihydrogen (H₂) and subsequent catalytic hydrogenations. Detailed experimental protocols and mechanistic diagrams are provided to facilitate the application of these powerful reagents in research and development.

Applications in Frustrated Lewis Pair Chemistry

The primary application of bis(pentafluorophenyl)borane derivatives in FLP chemistry is the activation of small molecules, most notably H₂. When combined with a bulky Lewis base (e.g., a sterically hindered phosphine or amine), the formation of a classical Lewis adduct is prevented due to steric hindrance. This "frustrated" combination of a strong Lewis acid and a strong Lewis base is capable of heterolytically cleaving the H-H bond, generating a phosphonium or ammonium cation and a hydridoborate anion. This activated hydrogen can then be transferred to unsaturated substrates in catalytic hydrogenation reactions.

Catalytic Hydrogenation of Imines

A prominent application of FLPs based on bis(pentafluorophenyl)boranes is the metal-free hydrogenation of imines to amines. This is of significant interest in the synthesis of pharmaceuticals and other fine chemicals. The FLP, either generated in situ from a borane and a Lewis base or as a pre-formed intramolecular system, serves as an efficient catalyst for this transformation under relatively mild conditions. The imine itself can sometimes act as the Lewis base in the FLP system.[1][2]

Table 1: Catalytic Hydrogenation of Imines using B(C₆F₅)₃ and a Lewis Base

| Entry | Imine Substrate | Lewis Base | Catalyst Loading (mol%) | H₂ Pressure (atm) | Temperature (°C) | Yield (%) | Reference |

| 1 | N-benzylidene-tert-butylamine | tBu₃P | 5 | 4-5 | 80 | >95 | [1] |

| 2 | N-(1-phenylethylidene)aniline | (C₆H₂Me₃)₃P | 10 | 2.5 | RT | >95 | [1] |

| 3 | N-benzylideneaniline | tBu₃P | 5 | 4 | 80 | 98 | [1] |

| 4 | N-(diphenylmethylene)aniline | tBu₃P | 5 | 4 | 80 | 96 | [1] |

Note: While the table refers to B(C6F5)3, the principles are directly applicable to FLP systems involving HB(C6F5)2, where the borane acts as the Lewis acid.

Intramolecular Frustrated Lewis Pairs

To enhance reactivity and control, intramolecular FLPs have been developed where the Lewis acidic borane and the Lewis basic phosphine or amine are tethered within the same molecule.[3][4] The synthesis of such systems often involves the hydroboration of an alkenylphosphine or -amine with HB(C₆F₅)₂. These intramolecular FLPs can exhibit enhanced reactivity towards small molecule activation due to the pre-organized proximity of the Lewis acid and base centers.

Experimental Protocols

Protocol 1: Synthesis of Bis(pentafluorophenyl)borane, HB(C₆F₅)₂

This protocol describes a reliable method for the synthesis of HB(C₆F₅)₂ from the commercially available B(C₆F₅)₃.[5]

Materials:

-

Tris(pentafluorophenyl)borane, B(C₆F₅)₃

-

Triethylsilane, Et₃SiH

-

Anhydrous benzene

-

Anhydrous hexanes

-

Schlenk flask and line

-

Glovebox (optional, but recommended for handling the product)

Procedure:

-

In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve B(C₆F₅)₃ (1.0 g, 1.95 mmol) in anhydrous benzene (10 mL).

-

Add triethylsilane (0.31 mL, 1.95 mmol) to the solution via syringe.

-

Seal the flask and heat the reaction mixture at 60 °C for 3 days. Monitor the reaction progress by ¹⁹F NMR spectroscopy.

-

After the reaction is complete, allow the flask to cool to room temperature.

-

Remove the solvent in vacuo to yield a white solid.

-

The crude product can be purified by recrystallization from hot hexanes to afford HB(C₆F₅)₂ as a white crystalline solid. The product exists as a dimer in the solid state.[5]

Characterization:

-

¹¹B NMR (C₆D₆): δ = 35.8 ppm (broad)

-

¹⁹F NMR (C₆D₆): δ = -132.1 (d, 4F), -156.9 (t, 2F), -164.8 (m, 4F) ppm

Protocol 2: Catalytic Hydrogenation of an Imine using an in situ Generated FLP

This protocol provides a general procedure for the hydrogenation of an imine using an FLP generated in situ from HB(C₆F₅)₂ and a bulky phosphine.

Materials:

-

Bis(pentafluorophenyl)borane, HB(C₆F₅)₂

-

Tri-tert-butylphosphine, tBu₃P

-

Imine substrate (e.g., N-benzylideneaniline)

-

Anhydrous toluene

-

High-pressure reactor (e.g., Parr autoclave)

-

Glovebox

Procedure:

-

Inside a glovebox, charge a glass liner for the high-pressure reactor with the imine substrate (1.0 mmol), HB(C₆F₅)₂ (0.05 mmol, 5 mol%), and tBu₃P (0.05 mmol, 5 mol%).

-

Add anhydrous toluene (5 mL) to dissolve the solids.

-

Seal the glass liner inside the high-pressure reactor.

-

Remove the reactor from the glovebox and connect it to a hydrogen gas line.

-

Purge the reactor with H₂ gas three times.

-

Pressurize the reactor to the desired pressure (e.g., 4 atm).

-

Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for 12-24 hours.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess H₂ pressure.

-

Open the reactor and transfer the reaction mixture to a round-bottom flask.

-

Remove the solvent in vacuo.

-

The crude product can be purified by column chromatography on silica gel to yield the corresponding amine.

-

Confirm the identity and purity of the product by NMR spectroscopy and mass spectrometry.

Signaling Pathways and Experimental Workflows

Hydrogen Activation by an Intermolecular FLP

The activation of dihydrogen by a frustrated Lewis pair consisting of a bis(pentafluorophenyl)borane derivative and a bulky phosphine proceeds through a cooperative mechanism where the Lewis acid and Lewis base heterolytically cleave the H-H bond.

Caption: Intermolecular H₂ activation by a bis(pentafluorophenyl)borane and a phosphine.

Catalytic Cycle for Imine Hydrogenation

The phosphonium hydridoborate salt generated from H₂ activation serves as the active species in the catalytic hydrogenation of imines. The reaction proceeds via a two-step transfer of a proton and a hydride to the C=N double bond.

Caption: Catalytic cycle for the FLP-mediated hydrogenation of an imine.

Synthesis of an Intramolecular FLP via Hydroboration

Intramolecular FLPs containing the -B(C₆F₅)₂ moiety can be synthesized through the hydroboration of alkenylphosphines with HB(C₆F₅)₂.

Caption: Synthesis of an intramolecular FLP via hydroboration.

References

Application Notes and Protocols for Small Molecule Activation Using Tris(pentafluorophenyl)borane

A Note on the Selected Reagent: While the initial topic specified Bis(pentafluorophenyl)methane, a comprehensive review of scientific literature indicates that this molecule is not utilized for small molecule activation. The key to this chemistry lies in the presence of a highly electron-deficient center, which makes a compound a strong Lewis acid. Bis(pentafluorophenyl)methane, with its central CH₂ group, lacks the empty orbital necessary for this function.

The preeminent reagent in this field is Tris(pentafluorophenyl)borane, B(C₆F₅)₃ , a powerful Lewis acid due to the electron-withdrawing nature of its three pentafluorophenyl rings surrounding a boron atom. Its ability to form "Frustrated Lewis Pairs" (FLPs) has revolutionized metal-free catalysis. Therefore, these application notes will focus on the use of B(C₆F₅)₃ for the activation of small molecules, a topic of significant interest to researchers in organic synthesis, materials science, and drug development.

Application Notes

Tris(pentafluorophenyl)borane, often abbreviated as B(C₆F₅)₃, is a versatile catalyst primarily employed in two key areas of small molecule activation: the heterolytic cleavage of dihydrogen (H₂) via Frustrated Lewis Pairs and the activation of silanes for hydrosilylation reactions.

Activation of Dihydrogen (H₂) via Frustrated Lewis Pairs (FLPs)

A Frustrated Lewis Pair is a combination of a bulky Lewis acid and a bulky Lewis base that are sterically hindered from forming a classical adduct.[1] This "frustration" leaves the reactivity of both the acid and base unquenched, allowing them to cooperatively activate small molecules like H₂.

In a typical B(C₆F₅)₃-based FLP system, B(C₆F₅)₃ serves as the powerful Lewis acid, while a sterically demanding phosphine, such as tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (tBu₃P), acts as the Lewis base. When exposed to hydrogen gas, the FLP cooperatively cleaves the H-H bond heterolytically. The Lewis base abstracts a proton (H⁺), and the Lewis acid accepts a hydride (H⁻). This process generates a phosphonium cation and a hydridoborate anion, which together form a salt, for instance, [R₃PH]⁺[HB(C₆F₅)₃]⁻.[1] This activated hydrogen can then be delivered to various substrates to perform metal-free hydrogenations.

Activation of Silanes for Hydrosilylation

B(C₆F₅)₃ is an exceptionally effective catalyst for the hydrosilylation of carbonyl compounds (aldehydes, ketones) and other unsaturated substrates.[2][3] The mechanism is distinct from traditional metal-catalyzed pathways and involves the activation of the silane's Si-H bond rather than the carbonyl group.[2][4]

The highly electrophilic boron center of B(C₆F₅)₃ abstracts a hydride (H⁻) from the silane (R₃SiH), generating a highly reactive transient silylium cation ([R₃Si]⁺) and the hydridoborate anion [HB(C₆F₅)₃]⁻.[2][5] The silylium cation then acts as a potent Lewis acid, coordinating to the oxygen of the carbonyl substrate and activating it towards nucleophilic attack by the hydridoborate. The subsequent transfer of the hydride to the carbonyl carbon completes the reduction, yielding a silyl ether and regenerating the B(C₆F₅)₃ catalyst.

Quantitative Data Summary

The following tables summarize representative quantitative data for small molecule activation reactions facilitated by B(C₆F₅)₃.

Table 1: Metal-Free Hydrogenation of Imines using B(C₆F₅)₃-based FLPs

| Lewis Base (LB) | Substrate | Product | Catalyst Loading (mol%) | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| tBu₃P | Imines | Amines | 5 | H₂ (4-5 atm), 80°C | Not Reported | [1] |

| (C₆H₂Me₃)₃P | Imines, Enamines | Amines, Alkanes | 10 | H₂ (2.5 bar), RT | Not Reported |[1] |

Table 2: B(C₆F₅)₃-Catalyzed Hydrosilylation of Aldehydes and Ketones

| Substrate | Silane | Catalyst Loading (mol%) | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde | Et₃SiH | 2 | Toluene, RT, 0.5h | Benzyl triethylsilyl ether | 95 | [3] |

| Acetophenone | Et₃SiH | 2 | Toluene, RT, 0.5h | 1-Phenylethyl triethylsilyl ether | 96 | [3] |

| Cyclohexanone | Et₃SiH | 4 | Toluene, RT, 1h | Cyclohexyl triethylsilyl ether | 88 | [3] |

| p-Nitrobenzaldehyde | Ph₃SiH | 2 | Toluene, RT, 0.5h | p-Nitrobenzyl triphenylsilyl ether | 96 | [3] |

| Ethyl Benzoate | Et₃SiH | 4 | Toluene, RT, 24h | Benzaldehyde (after workup) | 70 |[2] |

Detailed Experimental Protocols

Safety Precaution: Tris(pentafluorophenyl)borane is sensitive to moisture and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be anhydrous and degassed.

Protocol 1: General Procedure for Metal-Free Hydrogenation of Imines

This protocol is a generalized procedure for the FLP-catalyzed hydrogenation of imines to the corresponding amines.[1]

Materials:

-

Imine substrate (1.0 mmol)

-

Bulky phosphine (e.g., tBu₃P) (0.1 mmol, 10 mol%)

-

Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (0.1 mmol, 10 mol%)

-

Anhydrous, degassed solvent (e.g., toluene, 10 mL)

-

High-pressure reaction vessel (e.g., Parr autoclave)

-

Hydrogen gas (high purity)

Procedure:

-

Preparation: Inside a glovebox, charge a high-pressure reaction vessel with the imine substrate (1.0 mmol), the bulky phosphine (0.1 mmol), and B(C₆F₅)₃ (0.1 mmol).

-

Solvent Addition: Add anhydrous, degassed solvent (10 mL) to the vessel.

-